molecular formula C25H36ClN3O5S2 B6486058 methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216644-59-5

methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486058
CAS No.: 1216644-59-5
M. Wt: 558.2 g/mol
InChI Key: RNGLPDFWLTXEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C25H36ClN3O5S2 and its molecular weight is 558.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 557.1784913 g/mol and the complexity rating of the compound is 817. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

F0526-0432, also known as Debio 0432, is a potent and selective inhibitor of Ubiquitin Specific Protease 1 (USP1) . USP1 is a member of the deubiquitinating enzyme (DUB) family that plays an important role in maintaining DNA integrity .

Mode of Action

Debio 0432 is predicted to bind USP1 in an allosteric pocket . USP1 plays an important role in DNA damage repair through its deubiquitinating activities on Fanconi Anemia proteins FANCI and FANCD2, required for DNA interstrand crosslink repair, and on Proliferating Cell Nuclear Antigen (PCNA) required for translesion synthesis (TLS) . Inhibition of USP1 by Debio 0432 leads to accumulation of mono-ubiquitinated PCNA (mono-Ub-PCNA), leading to replication fork destabilization, DNA damage, and tumor cell death .

Biochemical Pathways

The primary biochemical pathway affected by Debio 0432 is the DNA damage response (DDR) pathway . By inhibiting USP1, Debio 0432 disrupts the normal function of this pathway, leading to DNA damage and cell death .

Pharmacokinetics

It is known that the compound is a small molecule with best-in-class potential that could be deployed to combat multiple tumor types .

Result of Action

The inhibition of USP1 by Debio 0432 leads to DNA damage and tumor cell death . This is due to the accumulation of mono-Ub-PCNA, which leads to replication fork destabilization . The compound has shown antitumor activity in several cell lines, across several tumor types .

Action Environment

It is known, however, that the compound is currently undergoing IND-enabling studies .

Properties

IUPAC Name

methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O5S2.ClH/c1-6-13-28(14-7-2)35(31,32)19-10-8-18(9-11-19)23(29)26-24-22(25(30)33-5)20-12-15-27(17(3)4)16-21(20)34-24;/h8-11,17H,6-7,12-16H2,1-5H3,(H,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGLPDFWLTXEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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